molecular formula C7H8BrNO2 B1416151 methyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate CAS No. 1092286-09-3

methyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B1416151
CAS No.: 1092286-09-3
M. Wt: 218.05 g/mol
InChI Key: GZBZIQHPQZDXHK-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound featuring a pyrrole ring substituted with a bromine atom at the fourth position, a methyl group at the third position, and a carboxylate ester group at the second position

Scientific Research Applications

Synthesis and Reactivity

Methyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate is a versatile intermediate in organic synthesis. It has been used in the preparation and study of brominated pyrrole derivatives, demonstrating that the bromine group in these products is not easily displaced by nucleophiles, though it can be removed by catalytic hydrogenation (Anderson & Lee, 1965). Additionally, it serves as a building block for the preparation of trifluoromethyl-substituted aminopyrroles, showcasing a strategy based on the 2H-azirine ring expansion (Khlebnikov et al., 2018).

Medicinal Chemistry Applications

In medicinal chemistry, the compound has been involved in the synthesis of novel derivatives with potential therapeutic interest. For example, it has been used to create new methyl 4-(het)aryl-3-amino-1H-pyrrole-2-carboxylates, which are considered interesting building blocks for accessing many nitrogen heterocycles (Rochais et al., 2004). Furthermore, it has facilitated the development of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives as antimicrobial agents, indicating its value in creating compounds with antimicrobial activities (Hublikar et al., 2019).

Safety and Hazards

“Methyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate” is classified as a combustible solid . Its storage class code is 11 . The flash point is not applicable . It’s important to handle this compound with care to avoid potential hazards.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method to synthesize methyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate involves the bromination of 3-methyl-1H-pyrrole-2-carboxylate. The process typically includes the following steps:

    Starting Material: 3-methyl-1H-pyrrole-2-carboxylate.

    Bromination: The starting material is treated with bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

    Isolation: The product is then isolated by standard purification techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for bromine addition and product isolation can enhance efficiency and safety.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can be substituted by various nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

    Oxidation Reactions: The methyl group at the third position can undergo oxidation to form corresponding aldehydes or

Properties

IUPAC Name

methyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-4-5(8)3-9-6(4)7(10)11-2/h3,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBZIQHPQZDXHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC=C1Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092286-09-3
Record name methyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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